molecular formula C11H19NO6 B12086669 2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid

Cat. No.: B12086669
M. Wt: 261.27 g/mol
InChI Key: FATXSXNMPLAJCZ-UHFFFAOYSA-N
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Description

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid typically involves the protection of the amino group of 3-methyl-L-glutamic acid with a tert-butyloxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids, including (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Deprotection: 3-methyl-L-glutamic acid.

    Substitution: Boc-protected derivatives with different functional groups.

Scientific Research Applications

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-(tert-Butyloxycarbonyl)-L-glutamic Acid: Similar structure but without the methyl group.

    (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-D-glutamic Acid: Enantiomer of the compound.

Uniqueness

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid is unique due to the presence of both the Boc protecting group and the methyl group, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

FATXSXNMPLAJCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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